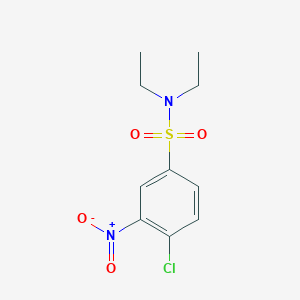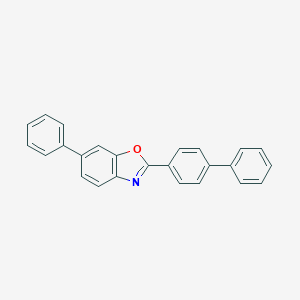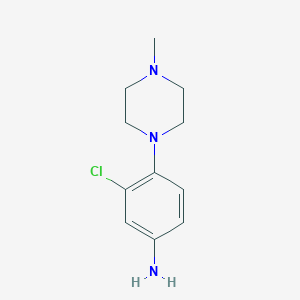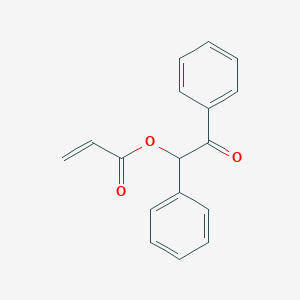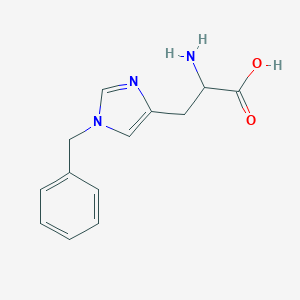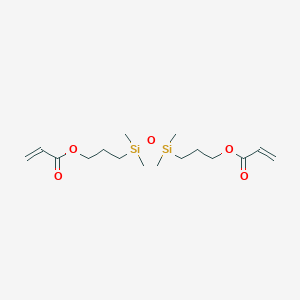
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate, also known as TMDS-DPDA, is a type of organic compound with a chemical formula of C18H30O4Si2. It is a colorless liquid that is commonly used in the field of polymer science due to its unique physical and chemical properties.
Mecanismo De Acción
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate acts as a crosslinking agent by reacting with the functional groups of the polymer chains, such as hydroxyl and carboxyl groups. The reaction between (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate and the polymer chains forms a three-dimensional network structure, which enhances the mechanical and thermal properties of the polymer. As a photoinitiator, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate undergoes a photochemical reaction upon exposure to UV light, which initiates the polymerization reaction of the photopolymerizable materials.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. However, it is considered to be a low toxicity compound and is not expected to have significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has several advantages for lab experiments. It is a highly efficient crosslinking agent that can enhance the mechanical and thermal properties of polymers. Additionally, it has excellent adhesion properties, making it a suitable coating material. However, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has some limitations. It is sensitive to moisture and requires careful handling to avoid hydrolysis. Furthermore, its high reactivity can make it challenging to control the crosslinking reaction.
Direcciones Futuras
There are several future directions for the research and development of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. One potential direction is to investigate its use as a crosslinking agent for the synthesis of biodegradable polymers. Additionally, its use as a photoinitiator for the synthesis of 3D printing materials could be explored. Furthermore, the development of new synthesis methods for (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate could lead to improved efficiency and lower costs. Overall, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has significant potential for further research and development in the field of polymer science.
Métodos De Síntesis
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can be synthesized through a two-step process. The first step involves the reaction of tetramethyldisiloxane with acryloyl chloride to form (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanoate. The second step involves the reaction of (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanoate with acryloyl chloride in the presence of a base to form (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. This synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has various scientific research applications, especially in the field of polymer science. It is commonly used as a crosslinking agent for the synthesis of various polymers, such as polyurethane, polyester, and epoxy resins. (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can also be used as a photoinitiator in the synthesis of photopolymerizable materials. Furthermore, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can be used as a coating material due to its excellent adhesion properties.
Propiedades
Número CAS |
17898-71-4 |
|---|---|
Nombre del producto |
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate |
Fórmula molecular |
C16H30O5Si2 |
Peso molecular |
358.58 g/mol |
Nombre IUPAC |
3-[[dimethyl(3-prop-2-enoyloxypropyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate |
InChI |
InChI=1S/C16H30O5Si2/c1-7-15(17)19-11-9-13-22(3,4)21-23(5,6)14-10-12-20-16(18)8-2/h7-8H,1-2,9-14H2,3-6H3 |
Clave InChI |
AMZNFNXOVYDPBW-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)CCCOC(=O)C=C |
SMILES canónico |
C[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)CCCOC(=O)C=C |
Otros números CAS |
17898-71-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



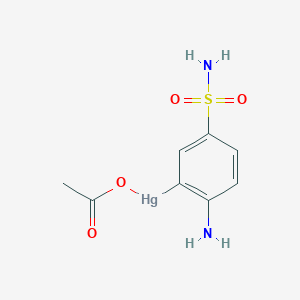
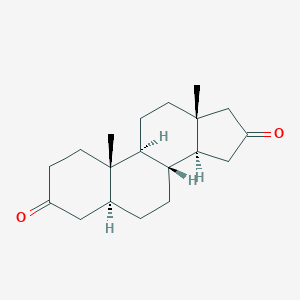
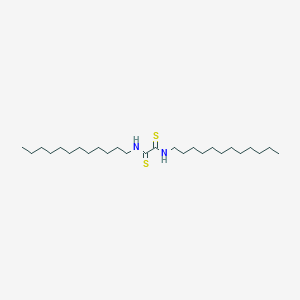
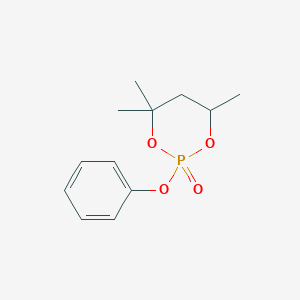
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)
